Cas no 3006-41-5 (4,6-O-Benzylidene-D-galactose)

4,6-O-Benzylidene-D-galactose is a protected galactose derivative in which the 4- and 6-hydroxyl groups are masked as a benzylidene acetal. This modification enhances stability and selectivity in synthetic applications, particularly in glycosylation reactions where regioselective functionalization is required. The benzylidene group acts as a temporary protecting group, allowing controlled manipulation of the remaining hydroxyl groups while preventing unwanted side reactions. This compound is valuable in carbohydrate chemistry for the synthesis of complex oligosaccharides, glycoconjugates, and other bioactive molecules. Its crystalline nature and well-defined reactivity make it a reliable intermediate for stereocontrolled glycosidic bond formation. Suitable for use in both academic research and industrial processes, it offers precise control over synthetic pathways.
4,6-O-Benzylidene-D-galactose structure
4,6-O-Benzylidene-D-galactose structure
Product Name:4,6-O-Benzylidene-D-galactose
CAS No:3006-41-5
MF:C13H16O6
MW:268.262544631958
CID:303652
Update Time:2025-10-24

4,6-O-Benzylidene-D-galactose Chemical and Physical Properties

Names and Identifiers

    • D-Galactopyranose,4,6-O-(phenylmethylene)-
    • 4,6-Benzylidene-D-glucose
    • 4,6-O-benzylidene-D-glucose
    • 4,6-o-benzylidenehexopyranose
    • 4,6-O-phenylmethylglucopyranose
    • Benzylidene glucopyranose
    • Benzylidene glucose
    • 4,6-O-BENZYLIDENE-D-GALACTOSE
    • 4,6-O-Benzylidene-D-galactose ,98%
    • 4,6-O-(Phenylmethylene)-D-galactopyranose
    • 2,3-dihydroxy-3-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)propanal
    • D-Galactopyranose, 4,6-O-(phenylmethylene)-
    • (4aR,7R,8R,8aR)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxine-6,7,8-triol
    • 4,6-O-Benzylidene-D-galactose
    • Inchi: 1S/C13H16O6/c14-9-10(15)12(16)18-8-6-17-13(19-11(8)9)7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10-,11+,12?,13?/m1/s1
    • InChI Key: FOLRUCXBTYDAQK-NZRGBPHASA-N
    • SMILES: OC1O[C@@H]2COC(O[C@@H]2[C@H](O)[C@H]1O)C1=CC=CC=C1

Computed Properties

  • Exact Mass: 268.09500
  • Monoisotopic Mass: 268.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 88.4A^2

Experimental Properties

  • Density: 1.436
  • Boiling Point: 483 ºC
  • Flash Point: 246 ºC
  • Refractive Index: 1.605 
  • PSA: 96.22000
  • LogP: -0.61780
  • pka: 11.96±0.70(Predicted)

4,6-O-Benzylidene-D-galactose Security Information

  • WGK Germany:3
  • Storage Condition:−20°C

4,6-O-Benzylidene-D-galactose Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4,6-O-Benzylidene-D-galactose Suppliers

Amadis Chemical Company Limited
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(CAS:3006-41-5)4,6-O-Benzylidene-D-galactose
Order Number:A820169
Stock Status:in Stock
Quantity:25mg/50mg/100mg
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:09
Price ($):238.0/348.0/531.0
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4,6-O-Benzylidene-D-galactose Related Literature

Additional information on 4,6-O-Benzylidene-D-galactose

Introduction to 4,6-O-Benzylidene-D-galactose (CAS No. 3006-41-5)

4,6-O-Benzylidene-D-galactose, identified by its Chemical Abstracts Service (CAS) number 3006-41-5, is a significant compound in the field of chemical and pharmaceutical research. This β-D-galactopyranoside derivative has garnered considerable attention due to its structural uniqueness and diverse applications in synthetic chemistry, glycoscience, and drug development. The benzylidene moiety at the 4 and 6 positions enhances its reactivity, making it a valuable intermediate in the synthesis of glycosides and other complex carbohydrates.

The structural framework of 4,6-O-Benzylidene-D-galactose consists of a galactose core with two benzylidene groups installed at the C-4 and C-6 hydroxyl positions. This modification imparts remarkable stability to the molecule while retaining its ability to participate in various glycosylation reactions. Such properties have positioned it as a key reagent in the construction of oligosaccharides and glycopeptides, which are crucial for understanding biological processes and developing therapeutic agents.

In recent years, 4,6-O-Benzylidene-D-galactose has been extensively studied for its role in carbohydrate chemistry. One of the most notable applications is its use as a precursor in the synthesis of gangliosides, which are complex glycosphingolipids implicated in various neurological functions. The benzyl protective groups facilitate selective modifications, allowing researchers to tailor the sugar backbone for specific biological targets. This has opened new avenues in the study of glycoproteins and their roles in disease mechanisms.

Moreover, 4,6-O-Benzylidene-D-galactose has found utility in drug discovery programs aimed at developing antiviral and anticancer agents. The galactose derivative serves as a scaffold for designing molecules that can interact with specific enzymes or receptors involved in pathogenic processes. For instance, recent studies have demonstrated its potential in modulating lectin-mediated interactions, which are relevant in both infectious diseases and cancer metastasis. The benzylidene group’s ability to form hydrogen bonds and π-stacking interactions further enhances its binding affinity to biological targets.

The synthesis of 4,6-O-Benzylidene-D-galactose typically involves the condensation of galactaldehyde with benzaldehyde under acidic conditions, followed by selective protection of the hydroxyl groups. Advances in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for large-scale applications. Techniques such as chemoenzymatic synthesis have been explored to achieve higher regioselectivity and reduce byproduct formation.

Recent breakthroughs in glycomimetics have highlighted the importance of 4,6-O-Benzylidene-D-galactose as a building block for novel therapeutic entities. Researchers have leveraged its structural features to develop mimics of natural glycoconjugates that can interfere with pathogenic interactions without eliciting toxicity. For example, derivatives of this compound have shown promise in inhibiting bacterial adhesion to host tissues, offering a potential strategy against infections caused by pathogenic bacteria.

The compound’s versatility extends to its role as a substrate for enzymes involved in carbohydrate metabolism. By serving as a competitive inhibitor or substrate analog, 4,6-O-Benzylidene-D-galactose aids in elucidating enzymatic mechanisms and identifying novel drug targets. This has been particularly valuable in studying enzymes like α-galactosidases, which are implicated in lysosomal storage disorders.

In conclusion,4,6-O-Benzylidene-D-galactose (CAS No. 3006-41-5) is a multifaceted compound with significant implications in chemical biology and pharmaceutical research. Its unique structural features make it an indispensable tool for synthesizing complex carbohydrates and developing novel therapeutic agents. As research continues to uncover new applications for this derivative,4,6-O-Benzylidene-D-galactose is poised to remain at the forefront of glycoscience advancements.

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Amadis Chemical Company Limited
(CAS:3006-41-5)4,6-O-Benzylidene-D-galactose
A820169
Purity:99%/99%/99%
Quantity:25mg/50mg/100mg
Price ($):238.0/348.0/531.0
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